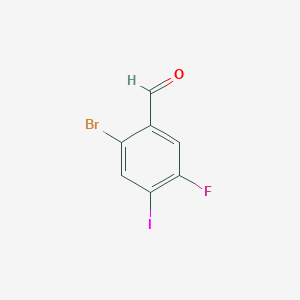

2-Bromo-5-fluoro-4-iodobenzaldehyde

Description

2-Bromo-5-fluoro-4-iodobenzaldehyde is a polyhalogenated benzaldehyde derivative with the molecular formula C₇H₃BrFIO. This compound features a benzaldehyde backbone substituted with bromine, fluorine, and iodine at the 2-, 5-, and 4-positions, respectively. Such halogenated aromatic aldehydes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development.

Propriétés

Formule moléculaire |

C7H3BrFIO |

|---|---|

Poids moléculaire |

328.90 g/mol |

Nom IUPAC |

2-bromo-5-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |

Clé InChI |

QEVUZKGSBISQGA-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1F)I)Br)C=O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-Bromo-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the bromination, fluorination, and iodination of benzaldehyde under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product with high purity and yield .

Analyse Des Réactions Chimiques

2-Bromo-5-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, silver fluoride for fluorination, and iodine monochloride for iodination. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Bromo-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Bromo-5-fluoro-4-iodobenzaldehyde with structurally related halogenated benzaldehydes and benzene derivatives, emphasizing substituent positions, molecular properties, and applications:

Note: CAS numbers may overlap or conflict in public databases; verify with authoritative sources.

Key Structural and Functional Differences

Substituent Positions and Reactivity: 2-Bromo-5-fluoro-4-iodobenzaldehyde: The iodine at position 4 is highly reactive in palladium-catalyzed couplings, while bromine at position 2 provides a secondary site for functionalization. The aldehyde group enables nucleophilic additions or oxidations . 1-Bromo-4-fluoro-2-iodobenzene: Absence of the aldehyde group limits its utility in carbonyl chemistry but makes it a versatile aryl halide for SNAr reactions .

Electronic Effects :

- Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to meta/para positions. Methoxy groups (as in 1,3-Difluoro-5-iodo-2-methoxybenzene) donate electrons, opposing fluorine’s effects .

Industrial Applications: Aldehyde-containing derivatives are preferred in pharmaceutical synthesis (e.g., antiviral agents), while non-aldehyde analogs serve in agrochemicals or materials science .

Activité Biologique

2-Bromo-5-fluoro-4-iodobenzaldehyde is a halogenated benzaldehyde that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine, fluorine, and iodine substituents, significantly influences its chemical reactivity and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of 2-Bromo-5-fluoro-4-iodobenzaldehyde is C₇H₄BrFIO. The arrangement of the halogen atoms on the benzene ring contributes to its unique properties, enhancing its electrophilic character. This structural configuration is crucial for its interactions with various biological targets.

The biological activity of 2-Bromo-5-fluoro-4-iodobenzaldehyde can be attributed to several key mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the activity of these biomolecules, potentially leading to therapeutic effects .

- Halogen Bonding : The presence of halogens (bromine, fluorine, and iodine) allows for halogen bonding, which can enhance binding affinity and specificity towards biological targets .

- Electrophilic Character : The halogen substituents increase the electrophilic nature of the aldehyde group, making it reactive towards nucleophiles, which is essential in various biochemical pathways .

Biological Activities

Research has indicated that halogenated benzaldehydes exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds similar to 2-Bromo-5-fluoro-4-iodobenzaldehyde have been studied for their potential antimicrobial effects against various pathogens due to their ability to disrupt cellular processes .

- Enzyme Inhibition : Halogenated compounds can serve as inhibitors for specific enzymes involved in disease processes, highlighting their therapeutic potential in drug development .

Table 1: Comparison of Biological Activities of Halogenated Benzaldehydes

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| 2-Bromo-5-fluoro-4-iodobenzaldehyde | Yes | Potentially | Cytotoxicity against cancer cells |

| 2-Bromo-5-fluorobenzaldehyde | Yes | Yes | Antifungal activity |

| 3-Bromo-2-fluoro-4-iodobenzaldehyde | Yes | Yes | Antiviral properties |

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzaldehydes:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of halogenated benzaldehydes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through reactive oxygen species generation .

- Antibacterial Activity : Research indicated that certain halogenated benzaldehydes showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural features were linked to their efficacy in disrupting bacterial cell walls .

- Enzyme Interaction Studies : Investigations into the interaction between halogenated benzaldehydes and specific enzymes revealed that these compounds could effectively inhibit enzyme activity, suggesting a potential role in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.